molecular formula C55H32O8 B15221126 (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one

(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B15221126
M. Wt: 820.8 g/mol
InChI Key: CJTLRMGYMRIBGT-QVIHXGFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of fluorine atoms and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with 3-hydroxyacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyphenyl group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar structure but lacks the fluorine atoms and hydroxyphenyl group.

    Methyl 4-fluorobenzoate: Contains a fluorine atom but differs in the overall structure and functional groups.

Uniqueness

(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both fluorine atoms and a hydroxyphenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C55H32O8

Molecular Weight

820.8 g/mol

IUPAC Name

7-[3-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-2-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)phenyl]spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C55H32O8/c56-34-15-9-14-33(31-34)44(57)30-29-32-13-10-16-35(36-17-11-23-42-50(36)52(58)62-54(42)38-19-1-5-25-45(38)60-46-26-6-2-20-39(46)54)49(32)37-18-12-24-43-51(37)53(59)63-55(43)40-21-3-7-27-47(40)61-48-28-8-4-22-41(48)55/h1-31,56H/b30-29+

InChI Key

CJTLRMGYMRIBGT-QVIHXGFCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)/C=C/C(=O)C1=CC(=CC=C1)O

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)C=CC(=O)C1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.